

Gas chromatography-mass spectrometry (GC-MS) analysis of (+)-Carnegine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

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Application Note & Protocol: GC-MS Analysis of (+)-Carnegine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carnegine is a tetrahydroisoquinoline alkaloid found in various species of cacti, notably *Carnegiea gigantea* (the Saguaro cactus).^[1] As a bioactive compound, **(+)-Carnegine** has garnered interest due to its pharmacological properties, particularly its activity as a monoamine oxidase inhibitor (MAOI).^[1] Specifically, it has been shown to be a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters like serotonin and norepinephrine.^[1] This application note provides a detailed protocol for the qualitative and quantitative analysis of **(+)-Carnegine** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Chemical Properties of (+)-Carnegine

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₉ NO ₂	[2][3]
Molecular Weight	221.30 g/mol	[1][2]
IUPAC Name	6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline	[1]
CAS Number	490-53-9	[2][3]

Principle of GC-MS Analysis

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of the analyte.

Experimental Protocols

Sample Preparation (from Cactus Material)

This protocol is adapted from established methods for extracting alkaloids from plant matter.

Materials:

- Dried and powdered cactus material
- 0.5 N Hydrochloric acid (HCl)
- 25% Ammonium hydroxide (NH₄OH)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Methanol (for final sample dissolution)

- Solid-Phase Extraction (SPE) columns (e.g., C18)
- Centrifuge
- Rotary evaporator
- Vortex mixer

Procedure:

- Extraction:
 1. Weigh 2 g of dried, powdered cactus material into a centrifuge tube.
 2. Add 30 mL of 0.5 N HCl and homogenize the mixture.
 3. Let the mixture stand for 30 minutes at room temperature, then centrifuge at 5000 x g for 10 minutes.
 4. Carefully decant the supernatant into a clean flask.
 5. For exhaustive extraction, the pellet can be re-suspended in 15 mL of 0.5 N HCl, centrifuged again, and the supernatants pooled.
- Alkaloid Isolation:
 1. Adjust the pH of the acidic supernatant to approximately 12-14 using 25% NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.
 2. Perform a solid-phase extraction. Condition an SPE column according to the manufacturer's instructions. Load the basified extract onto the column.
 3. Wash the column with deionized water to remove impurities.
 4. Elute the alkaloids with dichloromethane.
- Final Sample Preparation:
 1. Dry the dichloromethane eluate over anhydrous sodium sulfate.

2. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
3. Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for GC-MS analysis.
4. Filter the final solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter	Recommended Setting
Gas Chromatograph	
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injector Temperature	250°C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Mass Scan Range	40 - 400 amu
Solvent Delay	3 - 5 minutes

Data Analysis and Interpretation

Qualitative Analysis

Identification of **(+)-Carnegine** is achieved by comparing the retention time and the mass spectrum of the peak of interest with a known standard or with a reference spectrum from a database like the NIST Mass Spectral Library. The mass spectrum of Carnegine available in the NIST database serves as a reliable reference.[\[2\]](#)[\[3\]](#)

Mass Spectrum and Fragmentation Pattern of Carnegine

The electron ionization (EI) mass spectrum of Carnegine is characterized by a molecular ion peak (M^+) at m/z 221 and several key fragment ions. The fragmentation pattern is crucial for structural elucidation and confirmation.

- **Molecular Ion (M^+):** The peak at m/z 221 corresponds to the intact molecule with one electron removed.
- **Base Peak:** The most intense peak in the spectrum is typically at m/z 206. This corresponds to the loss of a methyl group (CH_3 , 15 Da) from the N-methyl group, leading to a stable, resonance-stabilized ion.
- **Other Significant Fragments:**
 - m/z 190: This fragment can be attributed to the loss of a methoxy group (OCH_3 , 31 Da) from the ion at m/z 221.
 - m/z 174: This fragment likely arises from the loss of a methyl group and a methoxy group.
 - m/z 153
 - m/z 117
 - m/z 104

These fragmentation patterns are consistent with the structure of a tetrahydroisoquinoline alkaloid.

Quantitative Analysis

For quantitative analysis, an internal standard (IS) method is recommended for accuracy and precision. A suitable internal standard would be a compound with similar chemical properties to Carnegine but with a different retention time and mass spectrum, such as a deuterated analog of Carnegine or another tetrahydroisoquinoline alkaloid not present in the sample.

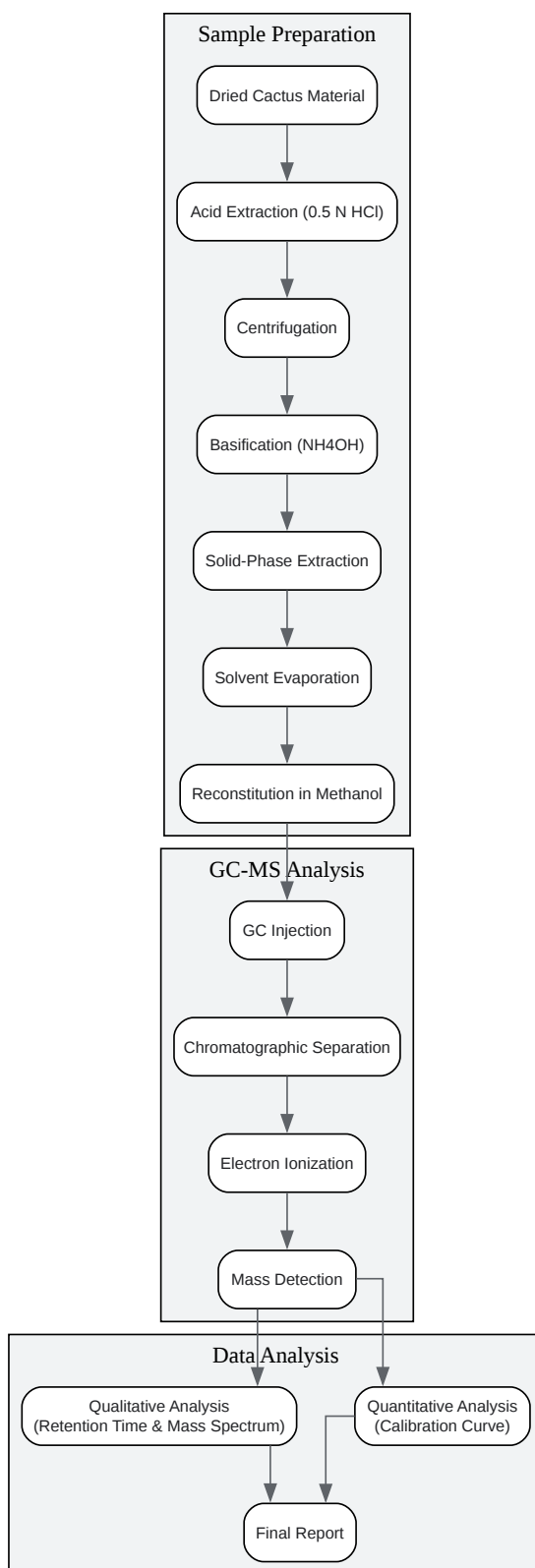
Procedure:

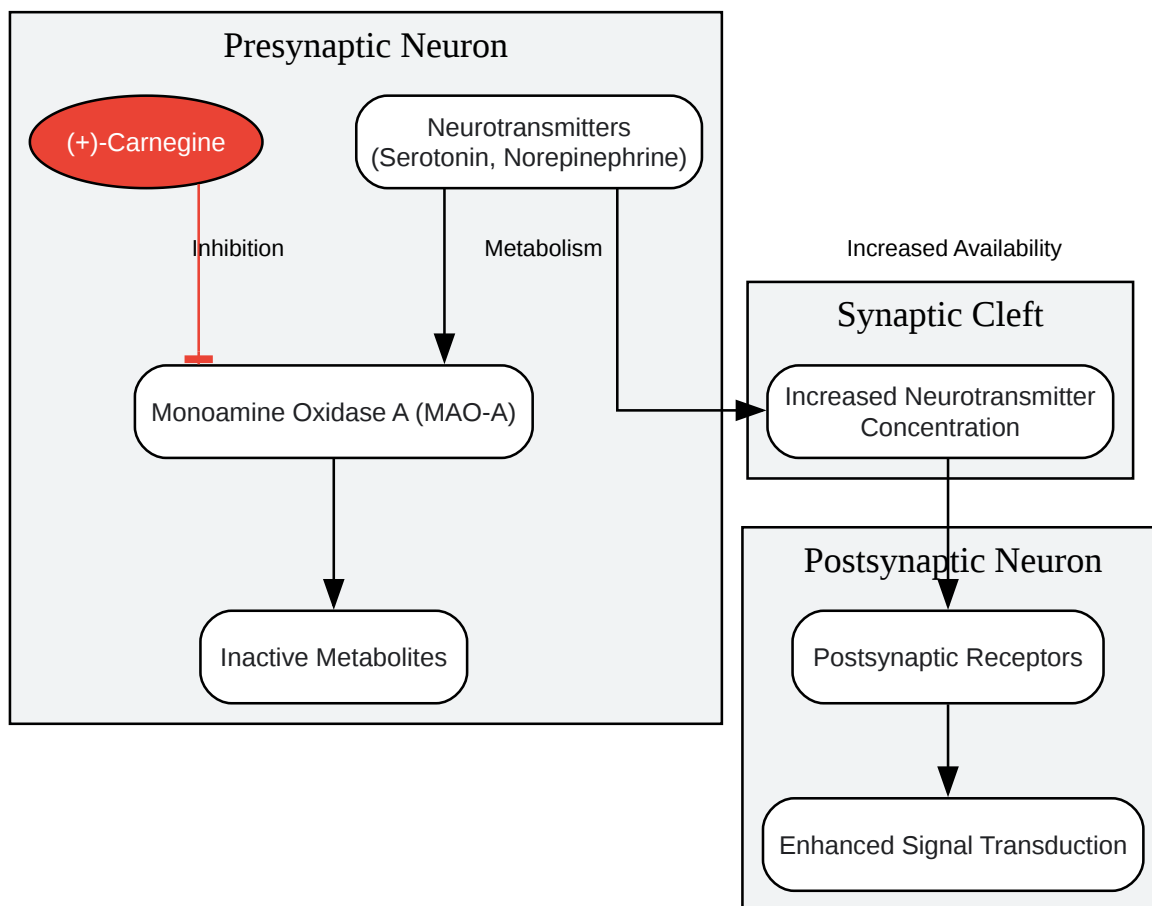
- **Calibration Curve:** Prepare a series of calibration standards containing known concentrations of **(+)-Carnegine** and a constant concentration of the internal standard.
- **Analysis:** Analyze the calibration standards and the samples under the same GC-MS conditions.
- **Quantification:** For each standard and sample, determine the peak area of **(+)-Carnegine** and the internal standard.
- **Calculation:** Plot the ratio of the peak area of Carnegine to the peak area of the internal standard against the concentration of Carnegine to generate a calibration curve. Determine the concentration of Carnegine in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary (Hypothetical Example)

Analyte	Retention Time (min)	Quantifying Ion (m/z)	Calibration Range (µg/mL)	R ²
(+)-Carnegine	~15.2	206	0.1 - 50	>0.995
Internal Standard	(Varies)	(Specific to IS)	(Constant)	N/A

Visualization of Experimental Workflow and Signaling Pathway





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References

- 1. Carnegine - Wikipedia [en.wikipedia.org]
- 2. Carnegine [webbook.nist.gov]
- 3. Carnegine [webbook.nist.gov]
- To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) analysis of (+)-Carnegine]. BenchChem, [2025]. [Online PDF]. Available at:

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